

The Multifaceted Biological Activities of Trifluoromethylated Isoxazoles: A Technical Guide

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)isoxazole

Cat. No.: B040923

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Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological properties. The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of these molecules. The strong electron-withdrawing nature and lipophilicity of the CF₃ group can lead to improved binding affinity to biological targets and enhanced membrane permeability. This technical guide provides an in-depth overview of the biological activities of trifluoromethylated isoxazoles, focusing on their anticancer, insecticidal, antifungal, antidiabetic, anti-inflammatory, analgesic, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant pathways and workflows are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

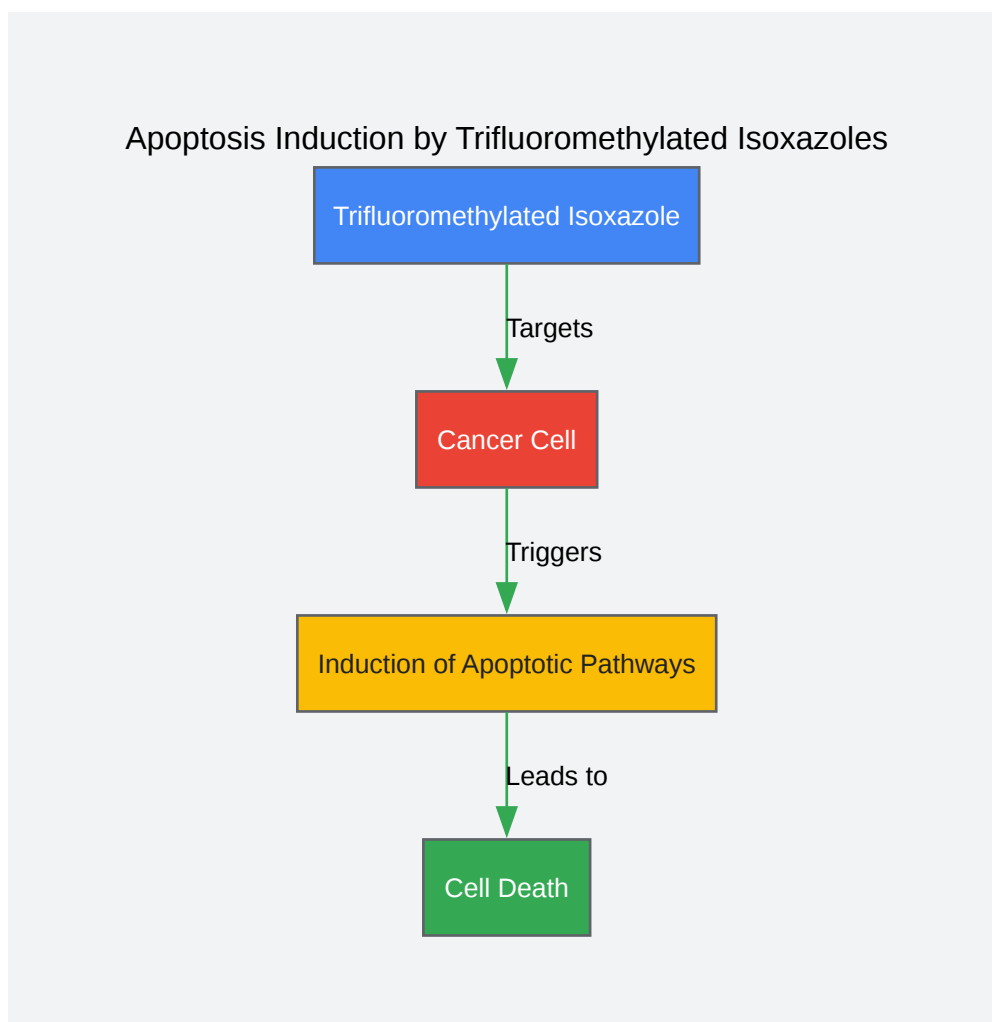
Trifluoromethylated isoxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The introduction of the CF₃ group has been shown to significantly enhance the anticancer potency of isoxazole-based compounds.^[1]

Quantitative Data: Anticancer Activity

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
2g	MCF-7 (Breast)	2.63	[1]
5	MCF-7 (Breast)	3.09	[1]
14 (non-CF3 analog of 2g)	MCF-7 (Breast)	19.72	[1]
TTI-4	MCF-7 (Breast)	2.63	[2]
TTI-series	MCF-7, 4T1, PC-3	Various	
2b	MCF-7, HeLa	-	

Mechanism of Action: Apoptosis Induction

Several studies indicate that the anticancer activity of trifluoromethylated isoxazoles is mediated through the induction of apoptosis.[1] This programmed cell death is a critical mechanism for eliminating cancerous cells.



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Caption: Apoptosis induction pathway by trifluoromethylated isoxazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

- Trifluoromethylated isoxazole compounds
- Cancer cell lines (e.g., MCF-7, 4T1, PC-3)

- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated isoxazole compounds dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only).
- Incubation: Incubate the plates for 48 hours.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Insecticidal Activity

Trifluoromethylated isoxazolines are a significant class of insecticides that exhibit potent activity against a broad spectrum of pests. Their primary mode of action involves the disruption of the

central nervous system of insects.

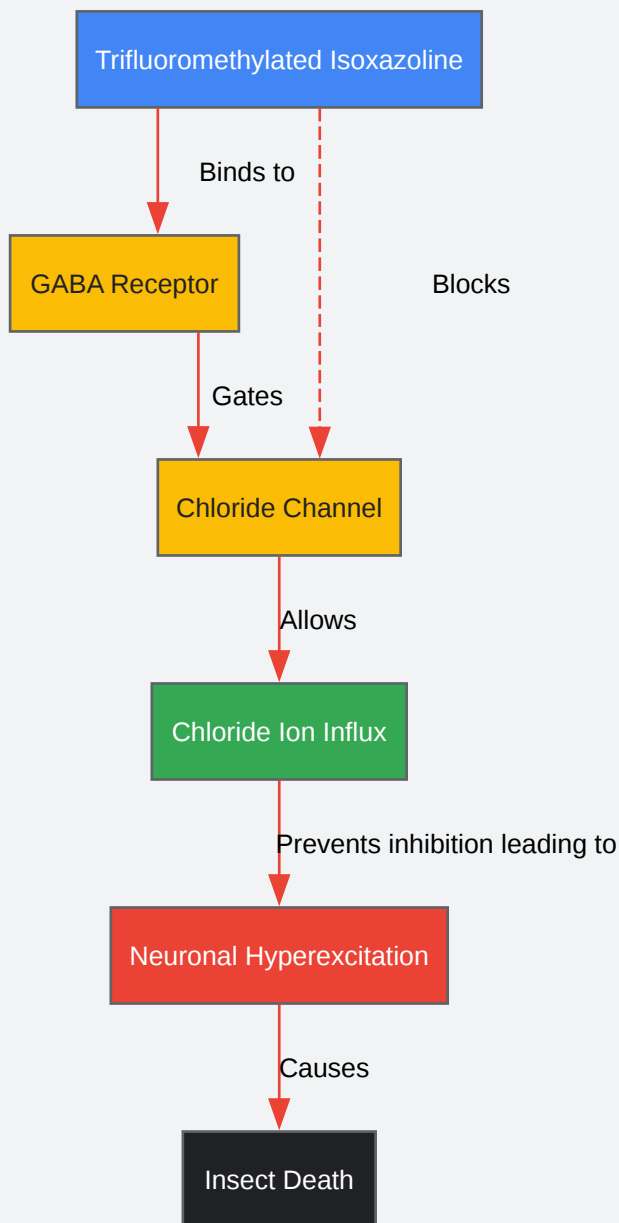
Quantitative Data: Insecticidal Activity

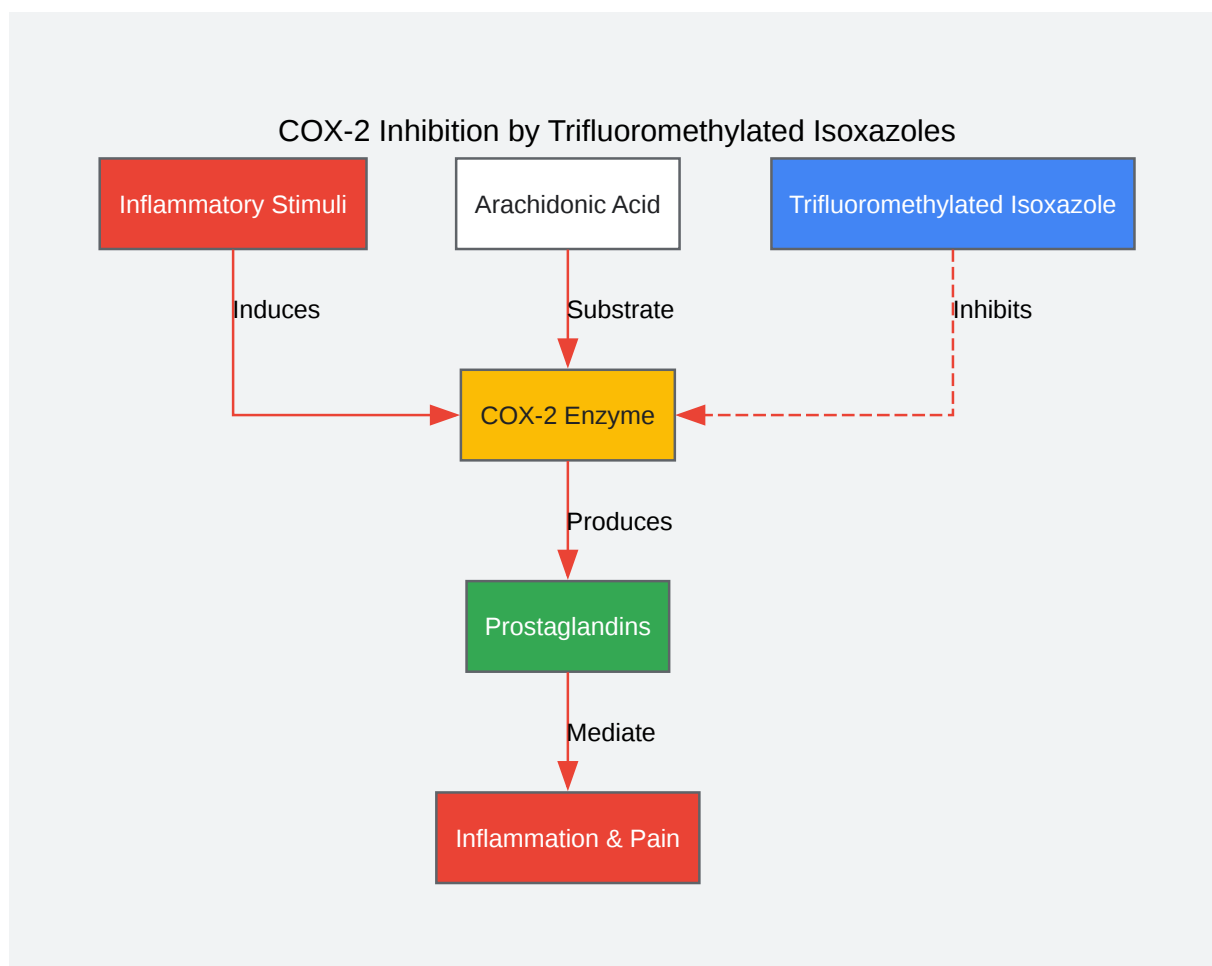
Compound Class	Pest Species	LC50	Reference
Isoxazoline derivatives	Plutella xylostella (Diamondback moth)	Moderate to strong	
Isoxazoline derivatives	Various Lepidoptera and Hemiptera	-	

Mechanism of Action: GABA-gated Chloride Channel Inhibition

Trifluoromethylated isoxazolines act as non-competitive antagonists of the γ -aminobutyric acid (GABA)-gated chloride channels in insects. This binding blocks the influx of chloride ions, leading to hyperexcitation, convulsions, and eventual death of the insect.

Insecticidal Mechanism of Trifluoromethylated Isoxazolines





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References

- 1. Exploring the impact of trifluoromethyl ($-\text{CF}_3$) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]

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